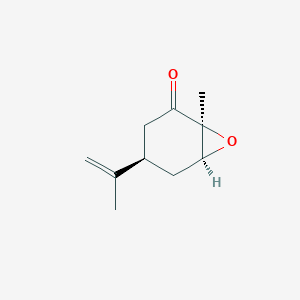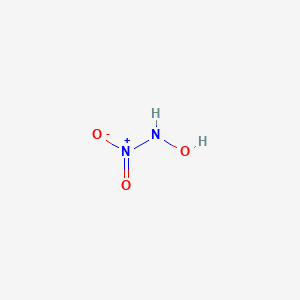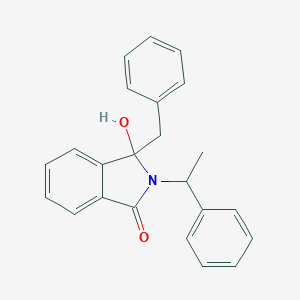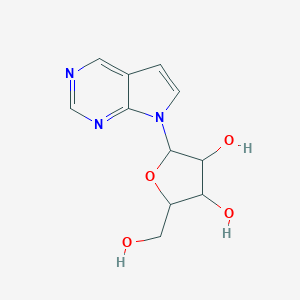
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community for its potential applications in research. TMB-4 is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in the development of cancer (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense (Wang et al., 2020).
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have neuroprotective effects (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been shown to protect against oxidative stress-induced damage in neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide for lab experiments is its relatively low toxicity. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays (Zhang et al., 2018). However, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have low solubility in water, which can make it difficult to work with in some experiments (Wang et al., 2020).
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide. One area of research could be the development of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of research could be the exploration of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential applications in cancer treatment and inflammatory diseases.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a compound with a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the development of new treatments for a variety of diseases. However, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in a paper by Zhang et al. (2018).
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research for 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is in the field of cancer treatment. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Additionally, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases (Wang et al., 2020).
Eigenschaften
Molekularformel |
C17H29NO4S |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-12-9-14(22-8)15(10-13(12)21-7)23(19,20)18-17(5,6)11-16(2,3)4/h9-10,18H,11H2,1-8H3 |
InChI-Schlüssel |
MWBNQBGLCAHGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)



![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)